1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Physicochemical characterization Quality control Thermal stability

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 74641-30-8) is the meso-(1R,2S)-rel stereoisomer of a 1,2-diarylethane-1,2-diamine. This compound is a vicinal diamine featuring two electron-withdrawing 4-chlorophenyl substituents, positioning it within the 1,2-diarylethane-1,2-diamine family.

Molecular Formula C14H14Cl2N2
Molecular Weight 281.18
CAS No. 74641-30-8
Cat. No. B2548476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
CAS74641-30-8
Molecular FormulaC14H14Cl2N2
Molecular Weight281.18
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl
InChIInChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2
InChIKeyHHPPUZSHKRJDIW-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 74641-30-8): Stereochemical Purity and Physicochemical Differentiation for Sourcing Decisions


1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 74641-30-8) is the meso-(1R,2S)-rel stereoisomer of a 1,2-diarylethane-1,2-diamine . This compound is a vicinal diamine featuring two electron-withdrawing 4-chlorophenyl substituents, positioning it within the 1,2-diarylethane-1,2-diamine family. It functions as a bidentate ligand precursor for transition metal complexes and a synthetic building block for pharmaceutical intermediates, including sinomenine-derived TNF-α inhibitors [1]. The meso configuration fundamentally distinguishes it from its chiral (1R,2R)- and (1S,2S)-enantiomeric counterparts, rendering it achiral and optically inactive [2].

Why Procurement of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (74641-30-8) Cannot Be Generalized: The Meso vs. Chiral and Substituted vs. Unsubstituted Divide


Interchanging 1,2-bis(4-chlorophenyl)ethane-1,2-diamine isomers or analogs without explicit stereochemical and electronic validation introduces fundamental risk. The meso form (CAS 74641-30-8) is achiral, whereas the (1R,2R) or (1S,2S) enantiomers are chiral and capable of inducing enantioselectivity in asymmetric catalysis . Replacing the meso isomer with a chiral one alters the product profile of a metal complex synthesis from an achiral to a chiral product, potentially invalidating a synthetic route or a biological evaluation. Similarly, substituting the 4-chloro derivative with the unsubstituted meso-1,2-diphenylethylenediamine (stein) modifies the electron density and lipophilicity of the ligand, affecting metal coordination strength and the potency of derived pharmaceutical agents [1][2]. The quantitative evidence below substantiates these critical procurement differentiators.

Quantitative Differentiation Guide for 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (74641-30-8): Head-to-Head Physicochemical and Stereochemical Evidence for Informed Scientific Selection


Melting Point Elevation vs. meso-1,2-Diphenylethylenediamine (Stein)

The meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine (CAS 74641-30-8) exhibits a higher melting point of 133–134 °C compared to the unsubstituted meso-1,2-diphenylethylenediamine (stein, CAS 951-87-1), which has a melting point of 116–120 °C . This quantifiable increase in melting point (+13 to +18 °C) reflects enhanced lattice energy attributable to the heavier, polarizable chlorine atoms and serves as a straightforward quality control marker for identity confirmation and purity assessment.

Physicochemical characterization Quality control Thermal stability

Stereochemical Identity: Confirmed Achiral Meso Form vs. Enantiopure Chiral Analogs

CAS 74641-30-8 is unambiguously the (1R,2S)-rel meso isomer, possessing an internal plane of symmetry and exhibiting no optical rotation . In contrast, the (1S,2S)-enantiomer (CAS 192214-40-7) and (1R,2R)-enantiomer (CAS 822519-90-4) are chiral, commercially available with specifications of ≥97% HPLC purity and 99% ee, and are effective chiral ligands for ruthenium- or rhodium-catalyzed asymmetric transfer hydrogenation [1]. The meso compound is unsuitable for enantioselective induction, making its achiral nature a defining criterion for its role as a non-stereodirecting ligand scaffold .

Stereochemistry Asymmetric synthesis Chiral ligand

Electronic Effect of 4-Chloro Substituents on Ligand Basicity and Metal Complex Stability

While head-to-head pKa or complex stability constant (log K) data for free 1,2-bis(4-chlorophenyl)ethane-1,2-diamine are absent from the accessible primary literature, the electron-withdrawing nature of the para-chloro substituent (Hammett σₚ = +0.23) is well-established [1]. This electronic effect decreases the σ-donor ability of the amine nitrogens compared to the unsubstituted diphenyl analog (σₚ = 0.00). Khokhar and Lumetta separately prepared and spectroscopically characterized Pt(II) and Pd(II) complexes of meso-1,2-bis(4-chlorophenyl)ethylenediamine (4-Cl-st) and meso-1,2-diphenylethylenediamine (stein), illustrating the synthetic accessibility of this differentiated ligand scaffold for medicinal inorganic chemistry [2].

Coordination chemistry Ligand design Electronic tuning

Scaffold Utility in Bioactive Sinomenine Derivatives: Enhanced TNF-α Inhibition

1,2-Bis(4-chlorophenyl)ethylenediamine (CAS 86212-34-2) serves as a reactant in the synthesis of sinomenine derivatives incorporating chlorophenyl substituents, which have been reported to exhibit potent TNF-α inhibitory activity . While specific IC₅₀ values for the isolated diamine compound are not accessible in the public domain, studies on related sinomenine derivatives demonstrate that the incorporation of chlorophenyl groups significantly enhances anti-inflammatory potency compared to the parent natural alkaloid. This places 1,2-bis(4-chlorophenyl)ethane-1,2-diamine as a critical aryl-halide-containing building block for medicinal chemistry programs targeting TNF-α pathways .

Anti-inflammatory TNF-α inhibition Sinomenine alkaloid

Optimal Application Scenarios for Procuring 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (74641-30-8) Based on Quantitative Differentiation Evidence


Synthesis of Non-Stereodirecting Platinum(II) and Palladium(II) Anticancer Complexes

When the goal is to prepare an achiral [MX₂(diamine)] complex (M = Pt, Pd) for anticancer screening, the meso form (CAS 74641-30-8) is the appropriate diamine precursor. As demonstrated by Khokhar and Lumetta (1989), the 4-Cl-st ligand forms well-characterized complexes of the type [MX₂(4-Cl-st)] that are spectroscopically analogous to their stein counterparts but exhibit distinct electronic properties due to the electron-withdrawing chloro substituents (σₚ = +0.23) [1]. Procuring the achiral meso form avoids the unnecessary expense and complexity of enantiopure chiral diamines while delivering the desired 4-chlorophenyl electronic profile.

Synthesis of Sinomenine-Derived TNF-α Inhibitors Requiring Chlorophenyl Pharmacophores

For medicinal chemistry programs developing sinomenine-based anti-inflammatory agents, this diamine provides a direct synthetic route to incorporating the critical chlorophenyl motif. Published studies confirm that sinomenine derivatives bearing this substituent exhibit enhanced TNF-α inhibitory potency over unsubstituted analogs [1]. The 4-chlorophenyl group contributes to both target binding and favorable physicochemical properties, making CAS 74641-30-8 a strategically important procurement item for this specific drug discovery application.

Physical Property-Based Quality Control: Authentication Against the Unsubstituted Stein Ligand

For analytical and quality assurance laboratories, the melting point differential between the meso-4-chloro compound (133–134 °C) and the unsubstituted stein ligand (116–120 °C) provides a straightforward identity test [1]. This thermophysical distinction enables rapid verification of received material and can be integrated into standard operating procedures for incoming material inspection, ensuring that procurement specifications are met without requiring chiral chromatography.

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